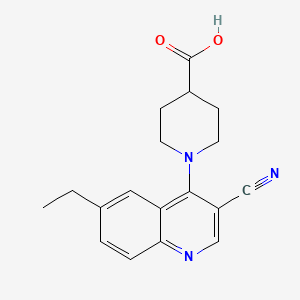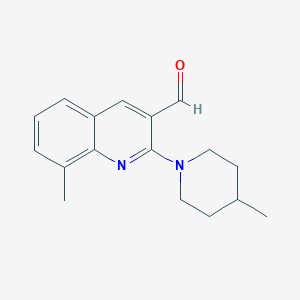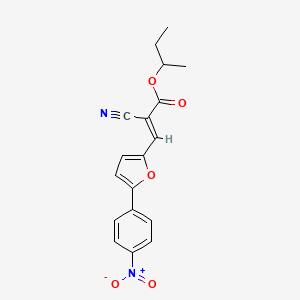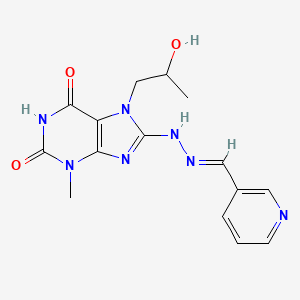![molecular formula C20H23F2N3O2 B2742456 6-Tert-butyl-2-[1-(2,4-difluorobenzoyl)piperidin-4-yl]pyridazin-3-one CAS No. 2309571-09-1](/img/structure/B2742456.png)
6-Tert-butyl-2-[1-(2,4-difluorobenzoyl)piperidin-4-yl]pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Tert-butyl-2-[1-(2,4-difluorobenzoyl)piperidin-4-yl]pyridazin-3-one is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the pyridazinone family and has been found to exhibit promising pharmacological properties, making it an attractive candidate for further research.
Mecanismo De Acción
The mechanism of action of 6-Tert-butyl-2-[1-(2,4-difluorobenzoyl)piperidin-4-yl]pyridazin-3-one is not yet fully understood, but it is believed to work by inhibiting specific enzymes or proteins that play a critical role in disease progression. This compound has been found to target a wide range of molecular targets, making it a promising candidate for the development of novel therapeutics.
Biochemical and Physiological Effects:
Studies have shown that 6-Tert-butyl-2-[1-(2,4-difluorobenzoyl)piperidin-4-yl]pyridazin-3-one exhibits potent biochemical and physiological effects. This compound has been found to inhibit cell proliferation, induce apoptosis, and suppress inflammatory responses. Furthermore, it has been shown to exhibit excellent pharmacokinetic properties, making it an attractive candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 6-Tert-butyl-2-[1-(2,4-difluorobenzoyl)piperidin-4-yl]pyridazin-3-one is its high potency and selectivity. This compound has been found to exhibit excellent activity against a wide range of molecular targets, making it a promising candidate for the development of novel therapeutics. However, one of the limitations of this compound is its relatively low solubility, which can pose challenges in formulation and delivery.
Direcciones Futuras
There are several future directions for research on 6-Tert-butyl-2-[1-(2,4-difluorobenzoyl)piperidin-4-yl]pyridazin-3-one. One area of focus is the development of novel drug formulations and delivery systems that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and identify its molecular targets. Finally, there is a need for preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 6-Tert-butyl-2-[1-(2,4-difluorobenzoyl)piperidin-4-yl]pyridazin-3-one involves several steps, including the condensation of 2,4-difluorobenzoyl chloride with piperidine, followed by the addition of tert-butyl isocyanide and finally, cyclization to form the pyridazinone ring. This method has been optimized to yield high purity and yield of the final product.
Aplicaciones Científicas De Investigación
The potential applications of 6-Tert-butyl-2-[1-(2,4-difluorobenzoyl)piperidin-4-yl]pyridazin-3-one in scientific research are numerous. One of the most significant areas of research is in drug discovery and development, where this compound has been found to exhibit potent activity against a wide range of diseases, including cancer, inflammation, and infectious diseases.
Propiedades
IUPAC Name |
6-tert-butyl-2-[1-(2,4-difluorobenzoyl)piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O2/c1-20(2,3)17-6-7-18(26)25(23-17)14-8-10-24(11-9-14)19(27)15-5-4-13(21)12-16(15)22/h4-7,12,14H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPNSIFZUDGCCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butyl-2-[1-(2,4-difluorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2742374.png)



![N~4~-(1,3-benzodioxol-5-yl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2742379.png)
![N-(5-chloro-2-methylphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2742381.png)




![2,3-dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2742391.png)


